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Compound of Interest
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Cat. No.: B031391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and theoretical data for

Methylcycloheptane (C₈H₁₆), a saturated monocyclic hydrocarbon. By presenting a side-by-

side comparison of measured physical properties and spectral data with computationally

derived values, this document aims to offer a valuable resource for researchers in various

fields, including chemical synthesis, materials science, and drug discovery. The following

sections detail the experimental and theoretical data in clearly structured tables, provide

comprehensive experimental protocols for key measurements, and illustrate the logical

workflow for data comparison.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for Methylcycloheptane,

contrasting experimentally determined values with theoretically computed properties. This

format allows for a quick and effective evaluation of the correspondence between real-world

measurements and computational models.

Table 1: Physical Properties of Methylcycloheptane
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Property Experimental Value
Theoretical/Compu
ted Value

Data Source
(Experimental)

Boiling Point
135-136 °C at 760

mmHg

Not explicitly found in

searches, but can be

estimated using

computational models

such as QSPR.[1][2]

[3][4]

NIST Chemistry

WebBook

Density 0.8098 g/cm³ at 20 °C

Not explicitly found in

searches, but can be

predicted using QSPR

models for

cycloalkanes.[1][5]

NIST Chemistry

WebBook

Enthalpy of Formation

(Liquid)
-190.2 ± 1.0 kJ/mol -

NIST Chemistry

WebBook

XLogP3 - 4.2 PubChem[6]

Molar Refractivity - 36.8 cm³ PubChem[6]

Table 2: ¹³C NMR Spectral Data for Methylcycloheptane
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Carbon Atom
Experimental
Chemical Shift (δ,
ppm)

Predicted Chemical
Shift (δ, ppm)

Data Source
(Experimental)

C1 35.8

Predicted spectra can

be generated using

DFT calculations and

machine learning

algorithms.[7][8][9]

SpectraBase[10]

C2/C7 31.1

Predicted spectra can

be generated using

DFT calculations and

machine learning

algorithms.[7][8][9]

SpectraBase[10]

C3/C6 29.1

Predicted spectra can

be generated using

DFT calculations and

machine learning

algorithms.[7][8][9]

SpectraBase[10]

C4/C5 27.2

Predicted spectra can

be generated using

DFT calculations and

machine learning

algorithms.[7][8][9]

SpectraBase[10]

Methyl 23.4

Predicted spectra can

be generated using

DFT calculations and

machine learning

algorithms.[7][8][9]

SpectraBase[10]

Table 3: Infrared (IR) Spectroscopy Data for Methylcycloheptane
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Wavenumber
(cm⁻¹)

Assignment
Experimental
Data

Predicted Data
Data Source
(Experimental)

~2920
C-H stretch

(alkane)

Major peaks

observed in this

region.

Theoretical

spectra can be

computed, often

showing strong

C-H stretching

vibrations.

NIST Chemistry

WebBook[11]

~1450
C-H bend

(alkane)

Peaks present in

this region.

Predicted

spectra would

show

characteristic C-

H bending

modes.

NIST Chemistry

WebBook[11]

Table 4: Mass Spectrometry Data for Methylcycloheptane
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m/z
Relative
Intensity

Fragmentati
on Ion

Experiment
al Data

Predicted
Data

Data
Source
(Experiment
al)

112 Base Peak

[M]⁺

(Molecular

Ion)

Observed as

a prominent

peak.

Fragmentatio

n patterns

can be

predicted

based on

ionization

energy and

molecular

structure.

PubChem[6]

97 High [M-CH₃]⁺

Observed as

a significant

fragment.

Fragmentatio

n patterns

can be

predicted

based on

ionization

energy and

molecular

structure.

PubChem[6]

83 High [C₆H₁₁]⁺

Observed as

a significant

fragment.

Fragmentatio

n patterns

can be

predicted

based on

ionization

energy and

molecular

structure.

PubChem[6]

69 High [C₅H₉]⁺ Observed as

a significant

fragment.

Fragmentatio

n patterns

can be

predicted

PubChem[6]
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based on

ionization

energy and

molecular

structure.

55 High [C₄H₇]⁺

Observed as

a significant

fragment.

Fragmentatio

n patterns

can be

predicted

based on

ionization

energy and

molecular

structure.

PubChem[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key experiments cited in this guide.

Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling

point of a small quantity of a liquid.[12][13][14][15][16]

Apparatus:

Thiele tube

Thermometer (calibrated)

Small test tube (e.g., 75 x 10 mm)

Capillary tube (sealed at one end)

Heat source (Bunsen burner or microburner)

Validation & Comparative
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Mineral oil or other suitable heating bath liquid

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

Add a small amount of Methylcycloheptane (approximately 0.5 mL) to the small test tube.

Place the capillary tube, with the sealed end facing up, into the small test tube containing the

sample.

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb

of the thermometer is level with the sample.

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is

immersed in the oil bath.

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will

ensure even heat distribution through convection currents.

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from

the open end of the capillary tube.

Continue heating until a steady and rapid stream of bubbles is observed.

Remove the heat source and allow the apparatus to cool slowly.

The boiling point is the temperature at which the stream of bubbles stops and the liquid

begins to be drawn back into the capillary tube. Record this temperature.

Density Measurement (ASTM D4052)
This standard test method covers the determination of the density of petroleum distillates and

viscous oils using a digital density meter.[17][18][19][20][21]

Apparatus:
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Digital Density Meter, capable of meeting the precision requirements of the standard.

Thermostatically controlled bath to maintain the sample at the test temperature.

Syringes for manual sample injection or an autosampler.

Procedure:

Calibration: Calibrate the digital density meter at the test temperature using two reference

standards of known density, such as dry air and freshly boiled Type IV reagent water.

Sample Preparation: Ensure the Methylcycloheptane sample is homogeneous and free of

air bubbles.

Sample Injection: Introduce a small volume of the sample (typically 1-2 mL) into the

oscillating U-tube of the density meter using a syringe or an autosampler.

Measurement: The instrument measures the change in the oscillating frequency of the U-

tube caused by the mass of the sample. This frequency change is then used, in conjunction

with the calibration data, to determine the density of the sample.

Data Recording: Record the density reading once the value has stabilized. Ensure that the

temperature of the sample is stable and recorded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general procedure for obtaining a proton-decoupled ¹³C NMR spectrum of a

liquid sample like Methylcycloheptane.[22][23][24]

Apparatus:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Validation & Comparative

Check Availability & Pricing
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Procedure:

Sample Preparation: Prepare a solution of Methylcycloheptane in a deuterated solvent

(e.g., CDCl₃) in an NMR tube. A typical concentration is 5-20 mg of the compound in 0.5-0.7

mL of solvent. Add a small amount of TMS as an internal reference (0 ppm).

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune the ¹³C probe.

Data Acquisition:

Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220

ppm).

Use a standard pulse sequence for proton-decoupled ¹³C NMR.

Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on

the sample concentration.

Set an appropriate relaxation delay (e.g., 2 seconds).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the TMS signal at 0.0 ppm.

Perform baseline correction.

Validation & Comparative

Check Availability & Pricing
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Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of an FT-IR spectrum of a neat liquid sample.[25][26]

[27][28][29]

Apparatus:

FT-IR Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Procedure (using Salt Plates):

Background Spectrum: Collect a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Preparation: Place a drop of Methylcycloheptane onto one salt plate. Place the

second salt plate on top and gently rotate to create a thin, uniform film of the liquid between

the plates.

Sample Analysis: Place the salt plate assembly in the sample holder of the FT-IR

spectrometer.

Spectrum Acquisition: Acquire the FT-IR spectrum. The number of scans can be adjusted to

improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., dichloromethane

or hexane) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the components of a volatile sample. For a pure

substance like Methylcycloheptane, it is used for confirmation of identity and purity.[30][31]

Validation & Comparative

Check Availability & Pricing
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[32][33][34]

Apparatus:

Gas Chromatograph coupled to a Mass Spectrometer

Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS)

Helium carrier gas

Autosampler or manual injection syringe

Procedure:

Instrument Setup:

Set the GC oven temperature program. A typical program for a volatile hydrocarbon might

start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a

higher temperature (e.g., 250 °C).

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

Set the helium carrier gas flow rate.

Tune the mass spectrometer according to the manufacturer's instructions.

Sample Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of

Methylcycloheptane in a volatile solvent (e.g., hexane) into the GC injector.

Separation and Detection: The sample is vaporized and carried through the capillary column

by the helium gas. The components separate based on their boiling points and interactions

with the stationary phase. As each component elutes from the column, it enters the mass

spectrometer.

Mass Analysis: In the mass spectrometer, the molecules are ionized (typically by electron

impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Validation & Comparative
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Data Analysis: The resulting chromatogram shows peaks corresponding to each separated

component. The mass spectrum of the peak corresponding to Methylcycloheptane can be

compared to a library of known spectra (e.g., NIST) for confirmation of its identity.

Mandatory Visualization
The following diagram illustrates the logical relationship between the experimental and

theoretical approaches to characterizing a chemical compound like Methylcycloheptane.

Experimental Workflow Theoretical Workflow

Data Comparison and Validation

Methylcycloheptane Sample

Boiling Point Determination
(Thiele Tube)

Density Measurement
(ASTM D4052) 13C NMR Spectroscopy FT-IR Spectroscopy GC-MS Analysis

Boiling Point Density NMR Spectrum IR Spectrum Mass Spectrum

Molecular Structure
(SMILES/InChI)

QSPR Modeling DFT Calculations Fragmentation Prediction

Model Validation &
Refinement

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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